1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride
Description
Properties
Molecular Formula |
C11H15Cl3N2 |
|---|---|
Molecular Weight |
281.6 g/mol |
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15;/h5-7,14H,1-4,8H2;1H |
InChI Key |
YNNBYZCZMNQIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Psychiatric Applications
1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is recognized as an important intermediate in the synthesis of various psychoactive drugs, notably Aripiprazole, an atypical antipsychotic. Aripiprazole is used to treat schizophrenia, bipolar disorder, and major depressive disorder. The compound's structure allows it to act as a dopamine D2 receptor partial agonist, which is crucial for its therapeutic effects.
Anticancer Research
Recent studies have highlighted the potential of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
Key Findings
- Inhibition of Topoisomerase II : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby hindering cancer cell growth.
- Synergistic Effects with Chemotherapy : Research indicates that combining this compound with established chemotherapeutic agents like doxorubicin enhances cytotoxicity against various cancer cell lines.
Neuropharmacological Applications
The compound exhibits significant neuropharmacological properties, including anticonvulsant activity. Its derivatives have been studied for their efficacy in treating epilepsy and other seizure disorders.
Anticonvulsant Activity
- Mechanism : It modulates voltage-gated ion channels and interacts with neurotransmitter systems to stabilize neuronal excitability.
- Research Evidence : Studies have demonstrated effective doses in animal models that significantly reduce seizure frequency.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is critical for optimizing its therapeutic potential. Modifications to the piperazine ring or the phenyl group can enhance biological activity or reduce side effects.
Table 1: Structure-Activity Relationship Insights
Safety and Toxicity Profile
Safety assessments are crucial for any therapeutic agent. Preliminary studies indicate that derivatives exhibit low cytotoxicity at therapeutic concentrations.
Table 2: Cytotoxicity Assessment
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride | 10 | >94 |
| Control Compound A | 100 | 72 |
| Control Compound B | 50 | 87 |
Mechanism of Action
The mechanism of action of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : 3,5-Dichloro substitution (target compound) offers symmetrical electron-withdrawing effects, enhancing receptor binding compared to 2,3- or 2,5-dichloro analogs .
- Synthetic Yields: 3-Cyanophenyl and 3-CF3 substitutions yield 34–45%, likely due to steric or electronic effects during alkylation .
- Salt Forms : Hydrochloride salts dominate for solubility, while fumarate salts (e.g., in ) are alternative formulations for specific assays .
Table 2: Pharmacological Profiles
Key Observations :
- Electron-Withdrawing Groups : 3,5-Dichloro substituents improve binding to receptors like D3 and P2X7 by increasing lipophilicity and dipole interactions .
- Ring Size : Piperazine (six-membered) derivatives show higher affinity than 1,4-diazepane analogs, emphasizing the role of ring rigidity in receptor docking .
- Substituent Effects : Methoxy groups (e.g., in ) favor serotonin receptors, while halogens like chlorine or CF3 target dopamine and purinergic receptors .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Solubility (HCl salt) |
|---|---|---|---|
| 1-[(3,5-Dichlorophenyl)methyl]piperazine·HCl | ~3.5 | 357.7 | High in aqueous media |
| 1-(3-Cyanophenyl)piperazine | ~2.8 | 187.2 | Moderate |
| 1-(2,5-Dichlorophenyl)piperazine·2HCl | ~3.2 | 309.1 | High |
| 1-(3-Trifluoromethylphenyl)piperazine | ~3.7 | 230.2 | Moderate |
Key Observations :
- Molecular Weight : All analogs fall within drug-like ranges (<500 g/mol), favoring oral bioavailability.
Biological Activity
1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride features a piperazine ring substituted with a dichlorophenyl group. Its molecular formula is , and it exhibits properties typical of piperazine derivatives, which are known for their versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H14Cl2N2 |
| Molecular Weight | 245.15 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For instance, one study reported a significant reduction in the viability of MCF7 cells when treated with this compound compared to controls .
Neuropharmacological Effects
The compound also shows potential as a neuropharmacological agent. It acts as a D2/D3 receptor antagonist with partial agonist activity, indicating its possible application in treating neurological disorders .
Table 2: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of M. tuberculosis IMPDH | |
| Anticancer | Cytotoxicity against MCF7 cells | |
| Neuropharmacological | D2/D3 receptor modulation |
The primary mechanism by which 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride exerts its biological effects involves the inhibition of specific enzymes and receptors. For example:
- IMPDH Inhibition : By inhibiting IMPDH in M. tuberculosis, the compound disrupts nucleotide synthesis, leading to bacterial cell death .
- Dopamine Receptor Modulation : The interaction with D2 and D3 receptors suggests potential applications in managing conditions like schizophrenia or Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
In a recent study involving a library of compounds tested against M. tuberculosis, 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride was identified as a potent inhibitor with an IC50 value significantly lower than many existing treatments .
Case Study 2: Cancer Cell Viability
Another study assessed the effects of this compound on MCF7 cells over various time points (24h, 48h, and 72h). Results indicated that treatment led to a decrease in cell viability by approximately 40% after 72 hours compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
